molecular formula C13H24O3 B13028154 Ethyl 11-oxoundecanoate CAS No. 85318-87-2

Ethyl 11-oxoundecanoate

Cat. No.: B13028154
CAS No.: 85318-87-2
M. Wt: 228.33 g/mol
InChI Key: UZJLPIKFVDJBKW-UHFFFAOYSA-N
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Description

Ethyl 11-oxoundecanoate (CAS 85318-87-2) is an organic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It is a synthetic ester that serves as a valuable biochemical intermediate and building block in organic synthesis and medicinal chemistry research. The compound has been utilized in scientific studies, for instance, as a precursor in the synthesis of complex molecules such as amide-based inhibitors of phospholipase A2, an enzyme family that is a key target in inflammation research . As a specialist chemical, it is employed by researchers in the development and exploration of novel bioactive compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 11-oxoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLPIKFVDJBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513920
Record name Ethyl 11-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85318-87-2
Record name Ethyl 11-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 11 Oxoundecanoate

Direct Esterification Routes to Ethyl Undecanoates

Direct esterification represents a straightforward approach to synthesizing ethyl 11-oxoundecanoate, starting from 11-oxoundecanoic acid. This method hinges on the classic reaction between a carboxylic acid and an alcohol.

Esterification of 11-Oxoundecanoic Acid

The most fundamental method for producing this compound is the Fischer-Speier esterification of 11-oxoundecanoic acid with ethanol. byjus.commasterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the carboxylic acid and an excess of ethanol, which serves as both the reactant and the solvent. masterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process, as shown below:

CH3(CH2)9C(O)OH + CH3CH2OH ⇌ CH3(CH2)9C(O)OCH2CH3 + H2O

To drive the equilibrium toward the formation of the ester product, it is necessary to remove the water as it is formed, often by using a Dean-Stark apparatus, or to use a large excess of the alcohol. masterorganicchemistry.com The reaction is typically heated under reflux to increase the reaction rate. scienceready.com.au Upon completion, any remaining acid catalyst and unreacted carboxylic acid are neutralized, often with a weak base like sodium bicarbonate solution, before the ester is isolated. scienceready.com.au

Catalytic Systems for Enhanced Esterification Efficiency

The efficiency of the esterification of 11-oxoundecanoic acid is highly dependent on the catalyst used. While traditional methods rely on homogeneous mineral acids, other catalytic systems have been developed to improve reaction rates and yields.

Homogeneous Acid Catalysts: Concentrated sulfuric acid is the most common catalyst for Fischer esterification due to its effectiveness and low cost. chemguide.co.ukolabs.edu.in It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. byjus.com Dry hydrogen chloride gas is another option, particularly for certain substrates. chemguide.co.uk

Phase Transfer Catalysis (PTC): For complex esterifications, phase transfer catalysis offers a significant enhancement. This method is particularly useful when dealing with reactants in immiscible phases. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the migration of the carboxylate anion from the aqueous phase to the organic phase where the alcohol is present. mdpi.com This technique can lead to higher conversion rates under milder conditions. Studies on analogous dicarboxylic acids have shown that factors like reaction temperature and the amount of catalyst are crucial for optimizing the yield. mdpi.com

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst Type Example Catalyst Typical Conditions Advantages Disadvantages
Homogeneous Mineral Acid Concentrated H₂SO₄ Reflux in excess alcohol scienceready.com.au Low cost, readily available chemguide.co.uk Corrosive, difficult to remove, can cause side reactions mdpi.com
Phase Transfer Catalyst (PTC) Tetrabutylammonium Bromide (TBAB) Biphasic system (organic/aqueous), often at elevated temperatures mdpi.com Higher reaction rates, milder conditions, can minimize side reactions mdpi.com Higher catalyst cost, requires separation from the product

Transformations from Precursor Molecules

An alternative strategy for synthesizing this compound involves the chemical modification of precursor molecules that already contain the required ethyl ester functionality. These methods include oxidation of an alcohol and functionalization of an alkene.

Oxidation of Ethyl 11-Hydroxyundecanoate Precursors

This compound can be prepared by the oxidation of its corresponding alcohol precursor, ethyl 11-hydroxyundecanoate. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent influencing the reaction conditions and selectivity.

A well-documented method for the analogous methyl ester involves a Swern-type oxidation using a sulfur trioxide pyridine (B92270) complex (SO₃•pyridine) in a mixed solvent system of dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO). chemrxiv.org Triethylamine (TEA) is used as a base to neutralize the acid byproduct. This reaction proceeds at ambient temperature and typically provides the aldehyde product in good yield after a relatively short reaction time. The crude product is then purified via column chromatography.

Table 2: Typical Conditions for Oxidation of 11-Hydroxyundecanoate Esters

Parameter Condition Reference
Oxidizing Agent Sulfur trioxide pyridine complex (SO₃•pyridine) chemrxiv.org
Solvent System Dichloromethane:Dimethyl Sulfoxide (DCM:DMSO) chemrxiv.org
Base Triethylamine (TEA)
Temperature Ambient chemrxiv.org
Reaction Time ~2 hours
Workup Quenching with water followed by extraction

Hydroformylation Reactions of Unsaturated Ethyl Esters

Hydroformylation, or the oxo process, provides a route to this compound from an unsaturated precursor like ethyl 10-undecenoate. This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the terminal double bond of the alkene, using a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. uct.ac.za

The reaction is catalyzed by transition metal complexes, most commonly based on rhodium or cobalt. uct.ac.zarsc.org A key challenge in the hydroformylation of terminal alkenes is achieving high regioselectivity for the desired linear aldehyde over the branched isomer. uct.ac.za Research on the analogous substrate, methyl 10-undecenoate, has shown that specialized catalyst systems, such as rhodium complexes with water-soluble phosphine (B1218219) ligands, can achieve high conversion and selectivity for the linear product. uct.ac.zauc.pt Recent developments have also explored heterogeneous cobalt catalysts that allow for tunable synthesis of either the aldehyde or the corresponding alcohol by adjusting the reaction temperature. rsc.org For instance, using a specific polymer-encapsulated cobalt catalyst, methyl 10-undecenoate was converted to the desired aldehyde with a 76% yield at 140°C. rsc.org

Table 3: Catalyst Performance in Analogous Hydroformylation of Methyl 10-undecenoate

Catalyst System Temperature Pressure (H₂/CO) Yield (Aldehyde) Reference
[Rh(acac)(CO)₂]/Water-Soluble Phosphine Ligand Not specified Not specified High TOF reported uct.ac.za
Co₂(CO)₈@PPh₃-1/10 (heterogeneous) 140 °C 6 MPa 76% rsc.org

Anti-Markovnikov Wacker-Type Oxidation of Terminal Olefins for Aldehyde Formation

A more modern approach to converting a terminal olefin, such as ethyl 10-undecenoate, to a terminal aldehyde is the anti-Markovnikov Wacker-type oxidation. The conventional Wacker-Tsuji oxidation of a terminal alkene typically yields a methyl ketone (Markovnikov product). u-tokyo.ac.jpvander-lingen.nl However, specific catalytic systems have been developed to reverse this regioselectivity.

This transformation is generally achieved using a palladium catalyst in the presence of an oxidant. u-tokyo.ac.jp To favor the formation of the aldehyde, modifications to the catalyst system are necessary. This can involve the use of specific ligands or co-catalysts. For example, aldehyde-selective Wacker-type oxidations have been reported to achieve high selectivity under mild conditions using palladium catalysis with molecular oxygen as the terminal oxidant. rsc.org The mechanism often involves careful control of the palladium intermediates to promote the anti-Markovnikov addition of a nucleophile. vander-lingen.nl While challenging, this method avoids the use of high-pressure syngas required for hydroformylation and represents a powerful tool for aldehyde synthesis from alkenes. chemrxiv.org

Conversion of Nitrile Intermediates (e.g., from bromo alkyl ethyl esters)

One established route to ketones involves the reaction of nitriles with organometallic reagents like Grignard or organolithium reagents. pearson.comchemistrysteps.comlibretexts.orgjove.com This approach can be adapted for the synthesis of this compound. The synthesis would commence with a bromo alkyl ethyl ester, which serves as a precursor to the required nitrile intermediate.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. This forms an intermediate imine anion which, upon aqueous workup, hydrolyzes to the corresponding ketone. libretexts.orgjove.com A key feature of this reaction is the formation of a new carbon-carbon bond, allowing for the construction of the desired carbon skeleton. jove.com

For the specific synthesis of this compound, a suitable starting material would be an ω-bromo ester. This would first be converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt. The resulting long-chain nitrile ester can then be reacted with an appropriate Grignard reagent, followed by hydrolysis to yield the target ketoester. The choice of Grignard reagent is critical to introduce the correct alkyl group and form the ketone at the desired position.

It is important to note that the reaction conditions, such as the choice of solvent (typically dry ether) and temperature, must be carefully controlled to ensure optimal yield and prevent unwanted side reactions. shaalaa.com

Table 1: Key Reactions in Nitrile to Ketone Conversion

Step Reactants Reagents Product Reference
Nitrile Formation ω-bromo alkyl ethyl ester Sodium or Potassium Cyanide ω-cyano alkyl ethyl ester semanticscholar.org

| Ketone Synthesis | ω-cyano alkyl ethyl ester | Grignard Reagent (e.g., CH3MgBr), then H3O+ | this compound | pearson.comchemistrysteps.comjove.comshaalaa.com |

Chain Elongation and Functionalization Strategies

Alternative synthetic approaches focus on building the undecanoate backbone and then introducing the aldehyde functionality at the terminal position. These methods often leverage powerful catalytic reactions.

Alkene metathesis is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org Cross-metathesis reactions, in particular, can be employed to construct the undecanoate backbone. For instance, the cross-metathesis of a shorter chain terminal alkene ester with a long-chain alkene, catalyzed by a ruthenium-based catalyst like the Grubbs or Hoveyda-Grubbs catalyst, can yield the desired undecenoate ester. wpmucdn.com

While many examples in the literature utilize methyl esters, the principles are directly applicable to ethyl esters. For example, the cross-metathesis of methyl 10-undecenoate with another alkene can be used to build longer chains. acs.org The resulting unsaturated ester can then be further functionalized. This strategy offers a high degree of flexibility in constructing the carbon skeleton. The efficiency of the metathesis reaction depends on the catalyst used and the specific substrates involved. wpmucdn.com

Once an unsaturated ester with a terminal double bond is synthesized, the next crucial step is the introduction of the aldehyde group at the 11-position. Palladium-catalyzed isomerization reactions provide an elegant solution for this transformation. These reactions can selectively isomerize a terminal alkene to an internal position, which can then be oxidized to the desired aldehyde.

More directly, palladium-catalyzed Wacker-type oxidation can convert a terminal alkene into a methyl ketone. semanticscholar.org However, to obtain the terminal aldehyde, an anti-Markovnikov hydration followed by oxidation would be necessary. Alternatively, hydroformylation, a process that introduces a formyl group (aldehyde) and a hydrogen atom across a double bond, is a more direct route. researchgate.net Rhodium-catalyzed hydroformylation of terminal alkenes, for instance, can be highly regioselective for the linear aldehyde product. uni-konstanz.de

Drawing from methyl ester examples, the palladium-catalyzed methoxycarbonylation of unsaturated esters like methyl 10-undecenoate has been studied to produce α,ω-difunctionalized intermediates. mpg.de While this specific reaction introduces a second ester group, the underlying principle of using palladium catalysis to functionalize the terminal position of a long-chain unsaturated ester is relevant. Palladium catalysts can also be used for the isomerization of internal olefins, which could be a preliminary step before a selective terminal functionalization. researchgate.net

Table 2: Chain Elongation and Functionalization Techniques

Strategy Key Reaction Catalysts/Reagents Intermediate/Product Reference
Backbone Construction Alkene Cross-Metathesis Grubbs or Hoveyda-Grubbs Catalyst Unsaturated long-chain ester wikipedia.orgwpmucdn.com
Aldehyde Formation Hydroformylation Rhodium-based catalysts, CO, H2 Terminal aldehyde ester researchgate.netuni-konstanz.de

| Aldehyde Formation | Wacker-type Oxidation (to ketone) | Palladium catalyst, oxidant | Methyl ketone | semanticscholar.org |

Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity

The nitrile conversion pathway offers a relatively straightforward approach, particularly if the corresponding bromo ester is readily accessible. The Grignard reaction is a well-established and generally high-yielding transformation. However, the use of stoichiometric organometallic reagents and the potential for side reactions are drawbacks.

Alkene metathesis provides a highly versatile and efficient method for constructing the carbon backbone. The development of robust and functional group-tolerant catalysts has made this a powerful tool in modern organic synthesis. wpmucdn.com The selectivity of the metathesis reaction can be high, and it often proceeds under mild conditions.

Palladium-catalyzed isomerization and functionalization reactions offer atom-economical and selective methods for introducing the aldehyde group. organic-chemistry.org Hydroformylation, in particular, can provide the desired terminal aldehyde in a single step from the corresponding alkene. The selectivity for the linear versus branched aldehyde can be controlled by the choice of catalyst and reaction conditions. uni-konstanz.de

Ultimately, the optimal synthetic strategy will be a balance of these factors, with catalytic methods like metathesis and hydroformylation representing more modern and potentially more efficient and sustainable approaches compared to classical stoichiometric reactions.

Chemical Reactivity and Transformation Mechanisms of Ethyl 11 Oxoundecanoate

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a carbonyl (C=O) function at the end of a carbon chain. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols. masterorganicchemistry.com The reaction of ethyl 11-oxoundecanoate with a Grignard reagent, such as ethyl magnesium bromide, would result in the formation of a secondary alcohol at the C11 position. The reaction proceeds through a nucleophilic attack of the carbanion-like alkyl group from the Grignard reagent on the carbonyl carbon. masterorganicchemistry.com Subsequent workup with a mild acid protonates the resulting alkoxide to yield the final alcohol product.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to an aldehyde forms a cyanohydrin. youtube.com This reaction involves the nucleophilic attack of the cyanide ion (:CN⁻) on the carbonyl carbon. youtube.comyoutube.com The resulting tetrahedral intermediate, an alkoxide, is then protonated by undissociated HCN or a weak acid to give the cyanohydrin. youtube.com This reaction is significant as it introduces a new carbon atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Nucleophilic Addition Reaction Nucleophile Product Type
Grignard ReactionGrignard Reagent (R-MgX)Secondary Alcohol
Cyanohydrin FormationCyanide Ion (:CN⁻)Cyanohydrin

Condensation Reactions

Condensation reactions of aldehydes involve the formation of a larger molecule from two smaller ones, with the elimination of a small molecule, typically water.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent (Ph₃P=CHR). wikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

Aldol (B89426) Condensation: While this compound itself does not have α-hydrogens on the aldehyde and thus cannot self-condense via an aldol reaction, it can participate in crossed aldol condensations with other enolizable aldehydes or ketones. In a crossed aldol reaction, a base would deprotonate the α-carbon of the other carbonyl compound to form an enolate, which would then act as a nucleophile, attacking the carbonyl carbon of this compound.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, in the presence of a basic catalyst. wikipedia.orgorganicreactions.org Active methylene compounds, such as diethyl malonate or ethyl acetoacetate, have two electron-withdrawing groups attached to a CH₂ group, making the protons on that carbon acidic. thermofisher.com The base facilitates the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde carbonyl of this compound. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org

Condensation Reaction Reagent Key Intermediate Product Type
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)OxaphosphetaneAlkene
Aldol Condensation (Crossed)Enolizable Aldehyde/KetoneEnolateβ-Hydroxy Carbonyl
Knoevenagel CondensationActive Methylene CompoundCarbanionα,β-Unsaturated Compound

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid without affecting the ethyl ester group. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation involves the addition of an oxygen atom to the aldehyde group.

Selective Reduction to Primary Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol. This can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reduction involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Imino-formation and related reactions

Aldehydes react with primary amines to form imines (also known as Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a trace amount of acid.

Reactivity of the Ethyl Ester Moiety

The ethyl ester group is generally less reactive than the aldehyde group. libretexts.org The reactivity of the ester is centered on the electrophilic carbonyl carbon, but the lone pairs on the adjacent oxygen atom can donate electron density through resonance, making the carbonyl carbon less electrophilic than that of an aldehyde.

Key reactions of the ethyl ester moiety include:

Derivatives and Analogs of Ethyl 11 Oxoundecanoate in Academic Research

Synthesis and Structural Characterization of Substituted Analogs

The modification of the ethyl 11-oxoundecanoate backbone through the introduction of various functional groups leads to the creation of novel analogs with unique properties. Researchers have explored several synthetic pathways to achieve these modifications, focusing on halogenated, phosphorus-containing, and amide/ether-linked derivatives.

Halogenated Derivatives (e.g., Ethyl 11-chloro-11-oxoundecanoate)

Information regarding the specific synthesis and structural characterization of halogenated derivatives, such as ethyl 11-chloro-11-oxoundecanoate, is not detailed in the available academic literature. Further research is required to elucidate the synthetic methodologies and spectroscopic data for this class of compounds.

Phosphorus-Containing Derivatives (e.g., analogs of methyl 11-(diethoxyphosphoryl)-10-oxoundecanoate)

The synthesis and structural characterization of phosphorus-containing derivatives of this compound, including analogs of methyl 11-(diethoxyphosphoryl)-10-oxoundecanoate, are not extensively covered in the reviewed academic sources. This indicates a potential area for future investigation within the field of organic chemistry.

Amide and Ether-Linked Undecyl Derivatives (e.g., Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate)

A notable example of a synthesized and characterized derivative is ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate. mdpi.com This compound incorporates both an amide and an ether linkage, extending from the undecyl chain.

The synthesis of this derivative is a two-step process. mdpi.comresearchgate.net The initial step involves the preparation of 11-bromoundecanoic acid hexylamide. mdpi.comresearchgate.net This intermediate is then reacted with commercially available ethyl 4-hydroxybenzoate (B8730719) through a Williamson etherification synthesis to yield the final product, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate. mdpi.comresearchgate.netexlibrisgroup.comdntb.gov.ua

The structural identity of the synthesized compound has been confirmed through a comprehensive suite of spectroscopic methods. mdpi.comresearchgate.netexlibrisgroup.comdntb.gov.ua These include Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and High-Resolution Mass Spectrometry (HRMS). mdpi.comresearchgate.netexlibrisgroup.comdntb.gov.ua

Investigation of Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of this compound derivatives and their resulting chemical reactivity and physical properties is a key area of academic inquiry. However, detailed studies focusing on the structure-reactivity and structure-property relationships of the aforementioned halogenated, phosphorus-containing, and even the synthesized amide and ether-linked derivatives are not extensively reported in the currently available literature. While the synthesis and characterization of compounds like ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate have been documented, further research is necessary to systematically investigate how variations in their structure influence their behavior and potential applications. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 11-oxoundecanoate as a Key Building Block

The strategic placement of two distinct carbonyl groups within the this compound molecule makes it an ideal starting point for a variety of synthetic transformations. The ester functionality can be readily hydrolyzed, reduced, or converted to other functional groups, while the ketone offers a site for nucleophilic addition, condensation reactions, and carbon-carbon bond formation. This dual reactivity allows for precise control over molecular design, enabling chemists to construct intricate and functionalized molecules.

Precursor in the Synthesis of Macrocyclic Compounds

Macrocyclic compounds, characterized by their large ring structures, are of significant interest in fields such as fragrance chemistry, pharmaceuticals, and host-guest chemistry. This compound serves as a valuable linear precursor for the synthesis of macrocyclic ketones and lactones. The general strategy involves the intramolecular cyclization of a derivative of 11-oxoundecanoic acid.

One common approach involves the conversion of the terminal ester and ketone functionalities into reactive groups that can subsequently undergo an intramolecular ring-closing reaction. For instance, the keto group can be protected while the ester is hydrolyzed to a carboxylic acid. The carboxylic acid can then be activated and reacted with a nucleophilic group introduced at the other end of the chain.

Classic macrocyclization reactions, such as the Ruzicka cyclization, which involves the pyrolysis of thorium or cerium salts of dicarboxylic acids at high temperatures and under vacuum, can be adapted for precursors derived from this compound. After oxidation of the ketone in this compound to a second carboxylic acid, the resulting long-chain dicarboxylic acid can undergo intramolecular ketonization to form a large cyclic ketone.

Another powerful technique is the Thorpe-Ziegler cyclization, which is particularly effective for the synthesis of large rings. This method involves the intramolecular condensation of dinitriles in the presence of a strong base to form an enamine, which is then hydrolyzed to a cyclic ketone. To apply this to this compound, both the ester and ketone functionalities would first need to be converted to nitrile groups.

These methods, while conceptually straightforward, often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of cyclization strategy depends on the desired ring size and the functional groups present in the final macrocycle. The ability to generate valuable macrocyclic structures, such as muscone (B1676871) and civetone (B1203174) analogues, underscores the importance of this compound as a synthetic precursor.

Intermediate for Long-Chain Aliphatic Polymers and Oligomers

The long aliphatic chain of this compound makes it an attractive monomer or intermediate for the synthesis of polyesters and other long-chain polymers. These materials are of interest for a variety of applications, including biodegradable plastics, elastomers, and specialty coatings. While the direct polymerization of this compound is not common, its derivatives, particularly those with polymerizable end groups, are highly valuable.

A prominent example is the use of undecenoates, which are structurally similar to this compound, in Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a powerful step-growth polymerization technique that utilizes ruthenium or molybdenum catalysts to form carbon-carbon double bonds, releasing ethylene (B1197577) as a byproduct. To be used in ADMET, the ketone and ester functionalities of this compound would need to be converted into terminal alkenes. The resulting α,ω-diene could then undergo polymerization to yield unsaturated polyesters. These unsaturated polymers can be subsequently hydrogenated to produce saturated, long-chain aliphatic polyesters with properties that can be tailored by controlling the polymer chain length and crystallinity.

Research has shown that the ADMET polymerization of monomers derived from undecenoic acid, a close relative of 11-oxoundecanoic acid, can produce high molecular weight polyesters. For instance, the polymerization of undec-10-en-1-yl 10-undecenoate, a diene ester, has been successfully demonstrated. This highlights the potential of using appropriately functionalized derivatives of this compound in this versatile polymerization method.

The resulting long-chain aliphatic polyesters can exhibit properties similar to polyethylene (B3416737), but with the added benefit of biodegradability due to the presence of ester linkages. The ability to create such polymers from a potentially bio-based feedstock like undecanoic acid derivatives is of significant interest in the development of sustainable materials.

Scaffold for Multivalent Ligand Design

Multivalent ligands, which present multiple copies of a binding motif, often exhibit significantly enhanced binding affinity and specificity to their biological targets compared to their monovalent counterparts. The linear C11 chain of this compound provides a flexible and readily functionalizable scaffold for the construction of such multivalent systems.

The design of multivalent ligands typically involves attaching multiple copies of a specific ligand to a central core or backbone. The length and flexibility of the spacer arm connecting the ligands to the scaffold are critical for optimal binding. The undecanoate backbone offers a desirable spacer length for many applications.

To utilize this compound as a scaffold, the ester and ketone groups can be chemically modified to introduce attachment points for the desired ligands. For example, the ketone can be reduced to a hydroxyl group, which can then be used for esterification or etherification reactions. Similarly, the ethyl ester can be hydrolyzed to a carboxylic acid, which can be coupled to an amine-containing ligand via amide bond formation.

By creating derivatives with reactive functional groups at both ends of the C11 chain, it is possible to synthesize dimeric or even higher-order multivalent ligands. Furthermore, the aliphatic chain itself can be functionalized to introduce additional attachment points, allowing for the creation of more complex, higher-valency structures. The versatility of the chemical handles on the this compound scaffold allows for the precise spatial arrangement of ligands, a key factor in optimizing multivalent interactions.

Contributions to Specialized Material Development

Beyond its role as a building block in organic synthesis, derivatives of this compound have inspired the design and synthesis of specialized materials with unique properties and applications. The combination of a long, flexible aliphatic chain and polar functional groups provides the basis for creating amphiphilic molecules that can self-assemble into ordered structures.

Design and Synthesis of Organogelators and Surfactants

Organogelators are low-molecular-weight compounds that can immobilize a large volume of an organic solvent, forming a gel. This process is driven by the self-assembly of the gelator molecules into a three-dimensional network through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The long aliphatic chain of undecanoate derivatives provides the necessary van der Waals interactions for self-assembly, while the polar head group can participate in hydrogen bonding.

Inspired by the self-assembling properties of long-chain fatty acids and their derivatives, researchers have explored the use of molecules containing the undecanoate backbone for the development of novel organogelators and surfactants. By modifying the polar head group of 11-oxoundecanoic acid, it is possible to tune the self-assembly behavior and the properties of the resulting gels or micelles.

For example, the introduction of amide or urea (B33335) functionalities can promote strong hydrogen bonding, leading to the formation of robust gel networks. The balance between the hydrophobic aliphatic chain and the hydrophilic headgroup is crucial in determining whether a molecule will act as an organogelator in a nonpolar solvent or as a surfactant at an oil-water interface. The ability to create such self-assembling systems opens up possibilities for applications in areas such as drug delivery, materials science, and environmental remediation.

Applications in Specialty Chemical Formulations

The physical and chemical properties of this compound and its derivatives make them suitable for use as specialty additives in a variety of chemical formulations. The long aliphatic chain imparts hydrophobicity and can act as a plasticizer or a lubricant in polymer formulations. The ester and ketone functionalities can provide polarity and potential sites for interaction with other components in a mixture.

In the fragrance industry, long-chain esters are often used as fixatives or to modify the volatility of more fragrant components. While this compound itself may not have a strong characteristic odor, its physical properties could be beneficial in fragrance compositions.

In the field of cosmetics, long-chain esters are commonly used as emollients and skin-conditioning agents. The undecanoate chain can contribute to a smooth and non-greasy feel on the skin. The dual functionality of this compound could also allow it to act as a reactive intermediate in the synthesis of more complex cosmetic ingredients.

Analytical Methodologies for Research on Ethyl 11 Oxoundecanoate

Advanced Spectroscopic Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of ethyl 11-oxoundecanoate. Each technique provides unique insights into the compound's functional groups and atomic connectivity.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the carbon skeleton and proton environments. While specific spectral data for this compound is not widely published, expected chemical shifts can be accurately predicted based on the analysis of similar long-chain esters and ketones. magritek.comdocbrown.info

¹H NMR Spectroscopy would reveal distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in that environment.

Ethyl Ester Group: A quartet signal is expected for the methylene (B1212753) protons (-O-CH₂-CH₃) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-O-CH₂-CH₃).

Alkyl Chain: Protons alpha to the ester carbonyl (C2) and the ketone carbonyl (C10) would appear as distinct triplets. The proton on the terminal methyl group of the keto-side (C12) would be a singlet. The remaining methylene protons along the long aliphatic chain (C3-C9) would overlap to form a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy provides information on each unique carbon atom in the molecule. As the molecule has 13 carbons and no symmetry, 13 distinct signals are expected.

Carbonyl Carbons: Two signals in the highly deshielded region would correspond to the ester carbonyl (C1) and the ketone carbonyl (C11). The ketone carbonyl typically appears further downfield than the ester carbonyl.

Ethyl Ester Group: Signals for the oxymethylene carbon (-O-CH₂-) and the methyl carbon (-CH₃) would be present.

Alkyl Chain: Signals for the carbons alpha to the carbonyls (C2, C10) and the terminal methyl carbon (C12) would be clearly identifiable. The other methylene carbons in the chain (C3-C9) would have very similar chemical shifts, appearing as a cluster of signals. hmdb.cadocbrown.info

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity of the entire aliphatic chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. magritek.comsapub.org

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift tables and data from analogous compounds.

¹H NMR (in CDCl₃)
Protons Predicted Chemical Shift (ppm) Multiplicity
H-a (-O-CH₂-CH₃) ~4.12 Quartet (q)
H-b (-O-CH₂-CH₃) ~1.25 Triplet (t)
H-2 ~2.28 Triplet (t)
H-3 ~1.61 Multiplet (m)
H-4 to H-8 ~1.2-1.4 Multiplet (m)
H-9 ~1.56 Multiplet (m)
H-10 ~2.42 Triplet (t)

¹³C NMR (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C-1 (Ester C=O) ~173.8
C-a (-O-CH₂) ~60.3
C-b (-CH₃) ~14.2
C-2 ~34.4
C-3 ~25.0
C-4 to C-8 ~29.0-29.4
C-9 ~23.8
C-10 ~42.9
C-11 (Ketone C=O) ~209.2
C-12 ~29.9

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption bands would be from the two carbonyl groups. docbrown.info

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹.

C=O Stretch (Ketone): Another strong, sharp band is expected around 1725-1705 cm⁻¹. The two distinct carbonyl peaks are a key diagnostic feature for this molecule.

C-O Stretch: The C-O bonds of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the long methylene chain and ethyl group will appear as strong bands just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to FT-IR. While C=O stretches are visible in Raman, they are typically weaker than in IR. Non-polar bonds, such as the C-C backbone of the alkyl chain, produce strong Raman signals.

Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity (IR)
C-H (Alkyl) Stretch 2850-2960 Strong
C=O (Ester) Stretch 1750-1735 Strong
C=O (Ketone) Stretch 1725-1705 Strong

High-Resolution Mass Spectrometry (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₃H₂₄O₃), the calculated exact mass is 228.17254 Da. nih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by Electron Ionization (EI). The resulting mass spectrum shows the molecular ion peak ([M]⁺) and a series of fragment ions. Key fragmentation pathways for this compound would include:

McLafferty Rearrangement: Both the ester and ketone functionalities can undergo this characteristic rearrangement.

Alpha-Cleavage: Fission of the C-C bonds adjacent to the carbonyl groups is a common and informative fragmentation pathway. docbrown.infodocbrown.info

Loss of the Ethoxy Group: Cleavage of the C-O bond can lead to the loss of ·OCH₂CH₃ (m/z 45).

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative for less volatile compounds or for analyses where derivatization is not desired. It typically employs softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which often result in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺, m/z 229.18035).

Predicted Key Mass Fragments for this compound (EI)

m/z Possible Fragment
228 [C₁₃H₂₄O₃]⁺ (Molecular Ion)
183 [M - ·OC₂H₅]⁺
155 [M - ·C₄H₇O]⁺ (from McLafferty at ketone)
88 [CH₂(C=O)OC₂H₅]⁺ (from McLafferty at ester)
73 [CH(OH)=CH-CO₂C₂H₅]⁺ (rearrangement)
57 [CH₃-CO-CH₂]⁺

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Vis Spectroscopy provides information about electronic transitions within a molecule. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range. This compound contains two isolated carbonyl chromophores. These groups are known to exhibit a weak absorption band in the 270-300 nm region, which corresponds to a forbidden n→π* (non-bonding to pi-antibonding) electronic transition. semanticscholar.orgmasterorganicchemistry.com Because the two chromophores are not conjugated, the spectrum is expected to be simple with a low molar absorptivity (ε). The absence of strong absorption at wavelengths above 250 nm can confirm the lack of conjugation in the molecule. researchgate.net

Chromatographic Separation and Purification Techniques

Chromatography is essential for the isolation and purification of this compound from starting materials, byproducts, or other impurities.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for purifying compounds on a preparative scale. wfu.edu For a molecule of moderate polarity like this compound, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is a standard and effective approach. orgsyn.org

The process involves dissolving the crude product mixture in a minimal amount of solvent and loading it onto the top of a column packed with silica gel. A solvent system, known as the mobile phase or eluent, is then passed through the column under positive pressure. Separation occurs based on the differential partitioning of the components between the polar stationary phase and the less polar mobile phase.

For this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). A gradient elution, where the proportion of the more polar solvent is gradually increased, is often employed to achieve optimal separation. Less polar impurities will elute from the column first, followed by the desired product, and then more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) of the collected fractions.

Table of Compounds Mentioned

Compound Name
This compound
Ethyl acetate
Hexane

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

The purity and isomeric composition of this compound are critical parameters that can be accurately determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are instrumental in quality control and research settings for the quantitative and qualitative analysis of this long-chain keto ester.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For long-chain esters, GC-MS analysis allows for the identification of the parent compound and any related impurities or isomers. capes.gov.brsciopen.com The mass spectrometer provides structural information by fragmenting the eluted compounds into characteristic ions, enabling their unambiguous identification. A study on the GC/MS behavior of long-chain esters demonstrated that double hydrogen rearrangement is a predominant ion in the spectra of saturated esters. capes.gov.br In a typical GC analysis of long-chain fatty acid ethyl esters, a temperature gradient program is employed to ensure the efficient separation of compounds with varying chain lengths and functional groups. researchgate.net

A method for the simultaneous determination of eight long-chain fatty acid ethyl esters in a complex matrix was developed using magnetic solid-phase extraction coupled with GC-MS, achieving low detection limits (9.1 to 42.9 μg/L) and good recovery rates (79.6% to 99.3%). sciopen.com While this study did not specifically analyze this compound, the methodology is applicable. The retention time in GC is correlated with the number of carbons in the ester, providing a basis for identification and separation of isomers. researchgate.net

Interactive Data Table: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
Column Zebron ZB-624PLUS or similar mid-polarity column
Injector Temperature 250 °C
Oven Program Initial 120 °C, ramp to 300 °C at 10 °C/min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS)
MS Scan Range 50-500 m/z
Expected Retention Time ~15-20 min

Note: This data is illustrative and based on typical methods for long-chain esters. researchgate.netphenomenex.com Actual parameters may require optimization.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis of this compound, especially for purity assessment and the separation of non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is a common mode used for keto esters; however, the presence of the keto-enol tautomerism in β-keto esters can lead to poor peak shapes. chromforum.org Although this compound is a γ-keto ester and less prone to this issue, careful method development is still necessary.

For the analysis of ketones, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC with UV-Vis detection can enhance sensitivity and selectivity. researchgate.net An alternative approach for keto acids involves derivatization with o-phenylenediamine (B120857) (OPD) and fluorescence detection, which provides high sensitivity. biorxiv.org While these methods are for related compounds, the principles can be adapted for this compound. The choice of column, mobile phase composition, and detector is crucial for achieving optimal separation and quantification.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Gradient 60% Acetonitrile to 95% Acetonitrile over 20 min
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL

Note: This data is illustrative and based on general methods for esters and ketones. researchgate.net Method optimization is recommended.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com SFC is particularly advantageous for chiral separations due to its ability to provide high efficiency and fast analysis times. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates compared to liquid chromatography, leading to reduced analysis times and solvent consumption. acs.orgyoutube.com

The key to enantiomeric separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent performance in resolving enantiomers of various compound classes, including esters. fagg.bephenomenex.com These stationary phases provide a chiral environment where enantiomers can interact differently, leading to their separation. The elution order and selectivity can be fine-tuned by optimizing parameters such as the type and concentration of the organic modifier (e.g., methanol, ethanol) added to the supercritical CO2. nih.gov

While SFC is a premier technique for resolving chiral molecules, it is important to note that This compound (C13H24O3) is an achiral molecule. nih.gov It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, enantiomeric separation by SFC is not applicable to this specific compound. However, SFC can still be utilized as a rapid achiral separation technique for the purification of this compound.

Interactive Data Table: General Parameters for Chiral SFC Separations

ParameterValue
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol)
Modifier Gradient Isocratic or gradient elution depending on the compound
Flow Rate 2-5 mL/min
Back Pressure 100-200 bar
Temperature 35-45 °C
Detector UV or Mass Spectrometer (MS)

Note: These are general parameters for chiral SFC and illustrate the conditions used for enantiomeric separations of relevant compounds. nih.govnih.gov

Theoretical and Computational Investigations of Ethyl 11 Oxoundecanoate

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecule, we can determine its electronic structure and a wealth of related properties. For Ethyl 11-oxoundecanoate, these studies would typically employ Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy for molecules of this size.

The initial step in any quantum chemical investigation is the optimization of the molecule's geometry to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would result in precise predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The distribution of electrons within the molecule is described by the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the electron density distribution can be analyzed to understand the charge distribution across the molecule. This is often visualized using electrostatic potential (ESP) maps, which highlight regions of negative potential (electron-rich) and positive potential (electron-poor). For this compound, the carbonyl groups of the ester and the aldehyde would be expected to be electron-rich regions, making them susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D
Total Energy-850.123 Hartrees

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying reactions such as its reduction, oxidation, or hydrolysis. By modeling the reaction mechanism, we can identify the transition states (the highest energy points along the reaction coordinate) and intermediates, providing a detailed picture of how the reaction proceeds.

The process involves locating the transition state structure for a given reaction step. This is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction's activation energy. The activation energy, in turn, governs the reaction rate. Various computational methods can be used to locate transition states, such as synchronous transit-guided quasi-Newton (STQN) methods.

For example, the reduction of the aldehyde group in this compound to a primary alcohol could be modeled. This would involve calculating the energy profile for the approach of a reducing agent (e.g., a hydride ion) to the carbonyl carbon. The calculations would reveal the geometry of the transition state, showing the partially formed C-H bond and the partially broken C=O bond. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Similarly, the hydrolysis of the ester group could be investigated. This would involve modeling the attack of a water molecule or a hydroxide (B78521) ion on the ester carbonyl carbon. The computational model would trace the formation of a tetrahedral intermediate and the subsequent cleavage of the C-O bond.

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound (Illustrative Data)

ReactionTransition State Geometry (Key Features)Activation Energy (kcal/mol)
Aldehyde Reduction (Hydride Attack)C-H bond forming, C=O bond elongating12.5
Ester Hydrolysis (Acid-Catalyzed)O-H (water) bond forming with carbonyl O, C-O (ester) bond elongating25.3
Enolate Formation (Base-Catalyzed)C-H bond (alpha to aldehyde) breaking, C=C bond forming18.7

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from reaction mechanism modeling.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about a single, optimized geometry, real molecules are dynamic and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are employed to study this dynamic behavior. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that describes how the molecule's conformation changes.

For this compound, a long-chain molecule, conformational flexibility is a key characteristic. The long alkyl chain can adopt numerous conformations, and MD simulations can explore the conformational landscape to identify the most populated and energetically favorable shapes. This is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or surfaces in a material science context.

The simulation would typically place the molecule in a "box" of solvent molecules (e.g., water or an organic solvent) to mimic its behavior in solution. The trajectory from the simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to monitor conformational changes over time, and the radius of gyration to assess the molecule's compactness.

Furthermore, by analyzing the dihedral angles along the alkyl chain throughout the simulation, a picture of the conformational preferences can be built. This might reveal, for instance, whether the chain tends to be in an extended, linear conformation or a more folded, compact one.

In Silico Design and Prediction of Novel Derivatives

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel derivatives of this compound with desired properties. This approach, often part of a rational drug design or materials design workflow, can save significant time and resources compared to traditional trial-and-error synthesis and testing.

For example, if the goal is to increase the reactivity of the aldehyde group, derivatives could be designed with electron-withdrawing groups on the alkyl chain. Quantum chemical calculations could then be performed on these virtual molecules to predict how these modifications would affect the electronic properties, such as the LUMO energy and the partial charge on the carbonyl carbon.

Alternatively, if the aim is to modify the molecule's physical properties, such as its solubility or volatility, derivatives with different functional groups could be explored. For instance, introducing hydroxyl groups would be expected to increase water solubility. MD simulations could then be used to predict the solvation free energy of these new derivatives, providing a quantitative measure of their likely solubility.

This predictive power allows for the screening of a large number of potential derivatives in a computational setting, prioritizing the most promising candidates for synthesis and experimental validation.

Table 3: Predicted Properties of Hypothetical this compound Derivatives (Illustrative Data)

DerivativeModificationPredicted HOMO-LUMO Gap (eV)Predicted Solvation Free Energy in Water (kcal/mol)
Derivative A-F at C-105.5-8.2
Derivative B-OH at C-55.8-12.5
Derivative C-CN at C-105.2-9.1

Note: This table presents hypothetical data to illustrate the process of in silico design and property prediction.

Environmental and Biological Context of Oxoundecanoates in Academic Studies

Natural Occurrence and Biosynthetic Pathways of Related Oxoundecanoates

Long-chain fatty acids and their derivatives are fundamental components of living organisms, serving as energy storage molecules, structural components of cell membranes, and signaling molecules. Fatty acids with a carbon chain length of 11 to 20 are classified as long-chain fatty acids (LCFAs). nih.gov While ethyl 11-oxoundecanoate is a specific derivative, the broader class of undecanoates and related keto acids can be found in various biological contexts, often as intermediates or products of fatty acid metabolism.

The biosynthesis of fatty acids is a well-understood process involving the sequential addition of two-carbon units. The initial condensation reaction, which is rate-limiting, produces a 3-ketoacyl-CoA by combining an acyl-CoA with malonyl-CoA. nih.gov This process is catalyzed by fatty acid elongase enzymes. nih.gov Subsequent reduction and dehydration steps lead to the formation of a saturated acyl-CoA, which can then be further elongated or modified. The presence of a keto group at the 11th position of an undecanoate suggests a potential role in metabolic pathways, possibly arising from the oxidation of a hydroxyl group or as an intermediate in fatty acid degradation.

In humans, very long-chain fatty acids (VLCFAs), which are fatty acids with more than 20 carbon atoms, are also present and play crucial roles in cellular lipids and as precursors for lipid mediators. nih.gov The metabolism of these VLCFAs involves a family of seven ELOVL enzymes in mammals. nih.gov

The following table summarizes the classification of fatty acids based on their carbon chain length:

Fatty Acid ClassCarbon Chain Length
Long-Chain Fatty Acids (LCFAs)C11–C20
Very Long-Chain Fatty Acids (VLCFAs)>C20

Data sourced from: nih.gov

Research on Biotransformation Pathways of Similar Chemical Structures

Biotransformation, the process by which microorganisms or their enzymes modify chemical compounds, is a key area of research for producing valuable chemicals and understanding the environmental fate of organic molecules. While specific studies on the biotransformation of this compound are not prevalent, research on similar structures, such as other long-chain fatty acid esters and steroids, provides insight into potential metabolic pathways.

Microbial transformation is a valuable tool in biotechnology for synthesizing new and known pharmaceuticals. researchfloor.org It offers advantages over chemical synthesis, including higher conversion rates, greater specificity, and milder reaction conditions. nih.gov Microorganisms like bacteria, fungi, and yeasts are known to biotransform a wide range of organic compounds. nih.gov For instance, the biotransformation of steroids, which share a complex carbon skeleton, has been extensively studied. researchfloor.orgnih.govnih.govju.edu.jo These processes often involve hydroxylation, oxidation of hydroxyl groups to ketones, and other modifications. researchfloor.org

The biotransformation of anabolic steroids has been reviewed, highlighting various oxidation and reduction reactions carried out by microorganisms. ju.edu.jo Fungi, in particular, are known to perform a variety of biotransformations on steroids, including Baeyer-Villiger oxidation, which converts cyclic ketones into lactones. nih.gov The table below presents examples of microbial transformations of steroid compounds.

SubstrateMicroorganismTransformation Type
AndrostenedionePenicillium camembertiBiotransformation to testolactone
DehydroepiandrosteroneMacrophomina phaseolinaBiotransformation and β-glucuronidase inhibitory activity of products
OxymetholoneFungiSynthesis of immunomodulatory and anti-inflammatory metabolites
TestosteroneRhizopus stolonifer and Fusarium liniMicrobial transformation

Data sourced from: ju.edu.jo

These examples demonstrate the capability of microorganisms to perform complex chemical modifications on organic molecules, suggesting that similar pathways could be involved in the biotransformation of long-chain keto esters like this compound.

Sustainable Synthesis Approaches and Biorenewable Feedstocks

The chemical industry is increasingly shifting towards sustainable manufacturing practices, driven by concerns over climate change and the depletion of fossil fuels. dksh.com This includes the use of renewable and bio-based feedstocks as alternatives to traditional petroleum-based sources. dksh.com Bio-based chemicals are derived from renewable biological resources such as plants, fungi, and microbes. futurefuelcorporation.com

The synthesis of specialty chemicals, including β-keto esters, from renewable resources is an active area of research. rsc.org One approach involves the use of fatty acids derived from plant oils and Meldrum's acid to produce fatty β-keto esters. rsc.org This method has been successfully applied to various fatty acids, including oleic, linoleic, and linolenic acids. rsc.org Another strategy for the synthesis of β-keto esters involves the cross-condensation of heteroaryl esters with ethyl acetate (B1210297) using a strong base. nih.gov

The transition to biorenewable feedstocks is a key trend in the chemical industry. pharmafeatures.comresearchgate.net These feedstocks can be derived from a variety of sources, including:

Biomass (e.g., wood, algae, agricultural by-products) pharmafeatures.com

Agricultural residues pharmafeatures.com

Post-consumer waste pharmafeatures.com

These materials are rich in organic compounds like cellulose (B213188), hemicellulose, and lignin, which can be chemically transformed into a wide range of value-added products, from biofuels to specialty chemicals. pharmafeatures.com The global market for renewable chemicals is projected to grow significantly, reflecting the increasing demand for sustainable and eco-friendly products. dksh.com

The following table lists some examples of biorenewable feedstocks and their potential applications in the chemical industry:

Biorenewable FeedstockPotential Chemical Products
Vegetable lipids and oilsBioplastics, biofuels
LigninBioplastics, phenolic resins
Maize starch, pea starchBioplastics
Agricultural residuesPlatform chemicals (e.g., furfural, levulinic acid)

Data sourced from: pharmafeatures.comnetsolwater.com

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Stereoselective Synthetic Routes

The future development of applications for ethyl 11-oxoundecanoate hinges on the availability of efficient and selective synthetic methodologies. While general methods for producing keto esters exist, significant challenges and opportunities remain, particularly for ω-keto esters.

Current research on keto ester synthesis predominantly focuses on α- and β-isomers. acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov For instance, methods like the Claisen condensation are well-established for β-keto esters, and various catalytic systems have been developed for α-keto ester synthesis from aldehydes and diazoacetates. organic-chemistry.org However, these methods are not directly applicable to the synthesis of ω-keto esters like this compound. A key challenge is the selective oxidation of a terminal methyl group or a specific methylene (B1212753) group in a long-chain fatty acid ester without affecting the ester functionality.

Future research should prioritize the development of novel catalytic systems that can achieve site-selective oxidation of long-chain alkanoates. This could involve exploring enzymatic or chemoenzymatic approaches, where enzymes like lipases or oxidases could offer high specificity. Additionally, developing chemoselective catalysts for the oxidation of ω-hydroxy undecanoates would provide a direct route to the target molecule.

Furthermore, while the ketone in this compound is not adjacent to a stereocenter, the development of stereoselective routes becomes crucial for its derivatives. For example, if the ketone is reduced to a hydroxyl group, a chiral center is created. Biocatalytic reductions using ketoreductase (KRED) enzymes have shown great promise in the stereoselective synthesis of α-fluoro-β-hydroxy esters from their corresponding keto esters. alaska.edu Similar biocatalytic strategies could be adapted for the stereoselective reduction of the ketone in this compound, providing access to enantiomerically pure (R)- or (S)-ethyl 11-hydroxyundecanoate, which are valuable chiral building blocks.

Exploration of Novel Catalytic Transformations for Derivatization

The dual functionality of this compound provides a rich platform for chemical derivatization. Future research will focus on selectively transforming the ketone and/or the ester group using novel catalytic methods to create a diverse library of value-added chemicals.

The ketone group is a prime target for transformations. While classical reactions like the Wolff-Kishner reduction can deoxygenate the carbonyl group, they often require harsh conditions that are incompatible with the ester functionality. wikipedia.org A significant challenge is the development of mild and selective catalytic reduction methods. Another avenue is the catalytic reductive amination of the ketone to introduce nitrogen-containing functionalities, leading to amino acids or diamines, which are precursors for polyamides.

The derivatization of the keto group can also lead to heterocyclic compounds. For example, methyl 10-oxoundecanoate, a closely related compound, has been used to synthesize alkyl chain-substituted thiazanones by reacting with β-mercaptopropionic acid. nih.gov Exploring catalytic routes to other heterocycles like pyrazoles or pyridazines from this compound is a promising research direction. Furthermore, the ketone functionality allows for conjugation with aminooxy-containing molecules to form stable oxime linkages, a strategy widely used in bioconjugation and polymer functionalization. nih.govresearchgate.net

The ester group can be transformed via transesterification or amidation. Catalytic transesterification with various alcohols can produce a range of different esters with tailored properties. organic-chemistry.org Amidation would yield long-chain amides, which are valuable in surfactant and polymer applications. A key challenge is achieving selectivity between the ketone and ester groups. Developing catalysts that can selectively activate one group while leaving the other intact is a critical area for future investigation.

Derivatization TargetReaction TypePotential ProductsResearch Focus/Challenge
Ketone Group Catalytic ReductionEthyl undecanoate, Ethyl 11-hydroxyundecanoateDeveloping mild, ester-compatible catalysts; achieving high stereoselectivity for the alcohol.
Reductive AminationEthyl 11-aminoundecanoateSelective catalysts for producing primary amines; avoiding side reactions.
OximationOxime ethersEfficient conjugation for biomaterials and functional polymers. nih.govresearchgate.net
Heterocycle FormationThiazanones, PyrazolesExploring catalytic routes to diverse heterocyclic structures. nih.gov
Ester Group TransesterificationVarious alkyl 11-oxoundecanoatesCatalysts that do not interfere with the ketone group.
AmidationN-substituted 11-oxoundecanamidesMild catalytic conditions to form amides without affecting the ketone.
Both Groups PolymerizationPolyesters, PolyamidesCreating novel monomers for advanced functional polymers.

Integration into Advanced Functional Materials and Nanotechnology

The unique structure of this compound, with a polar head (ester), a long hydrophobic tail, and a reactive ketone handle, makes it an excellent candidate for creating advanced functional materials.

One of the most promising areas is its use as a monomer or a precursor for functional polymers. The incorporation of in-chain ketone groups into polyethylene (B3416737) has been shown to impart desirable properties like photodegradability without significantly disrupting the polymer's crystallinity or mechanical properties. d-nb.info this compound could be used to synthesize polyesters or polyamides with pendant or in-chain ketone groups. These keto-functionalized polymers can serve as versatile scaffolds for post-polymerization modification, allowing for the attachment of bioactive molecules or other functional moieties. nih.govresearchgate.net For example, polymers containing ketone side chains have been synthesized and used for conjugating molecules via stable oxime linkages, with some demonstrating low cytotoxicity, suggesting their potential in creating tailored polymeric medicines. researchgate.net

The self-assembly of long-chain bifunctional molecules is a powerful tool in nanotechnology for creating ordered structures. Long-chain fatty acids and their esters are known to self-assemble into various morphologies like monolayers, micelles, or vesicles. rsc.orgnih.gov The presence of both an ester and a ketone group in this compound could lead to unique and complex self-assembled structures. Research into the self-organization of this molecule at interfaces or in solution could lead to new nanostructured materials for applications in encapsulation, drug delivery, or as templates for nanomaterial synthesis.

Furthermore, related structures like alkyl ketene (B1206846) dimers (AKDs) are used industrially for the hydrophobation of cellulose (B213188) fibers in paper manufacturing, where they form beta-keto esters with the hydroxyl groups of cellulose. wikipedia.org This suggests that this compound or its derivatives could be explored as novel sizing agents or surface modifiers for biopolymers like cellulose, enhancing their functionality.

Interdisciplinary Research with Biological and Environmental Sciences

The intersection of chemistry with biological and environmental sciences offers fertile ground for future research on this compound. Its derivation from potentially renewable feedstocks and its structural similarity to natural fatty acids suggest good biocompatibility and biodegradability.

In the biological realm, long-chain fatty acid ethyl esters have demonstrated surprising bioactivity. Studies have shown that omega-3 polyunsaturated fatty acid (PUFA) ethyl esters exhibit strong antibacterial activity against various oral pathogens. nih.gov43.230.198 This opens up the exciting possibility that this compound and its derivatives could possess antimicrobial properties, warranting investigation for applications in personal care products or as additives to prevent biofouling. The enzymatic metabolism of such long-chain molecules is another key area. Enzymes like lipoxygenases are involved in the metabolism of fatty acids wikipedia.org, and understanding how such enzymes interact with this compound could provide insights into its biological fate and potential bioactivities. Polymers derived from keto-ester monomers have been found to be non-cytotoxic, paving the way for their use in biomedical applications. researchgate.net

From an environmental perspective, the biodegradability of materials derived from this compound is a critical research area. Poly(keto-esters) are known to be susceptible to biological degradation, which is a significant advantage over conventional non-degradable plastics. google.com A derivative of the closely related 11-bromoundecanoic acid has shown potential as an organogelator for the remediation of oil spills, suggesting a direct environmental application for derivatives of this compound. mdpi.com Future research could focus on designing and synthesizing novel gelators or sorbents based on this molecule for environmental cleanup.

Scalable Production Methodologies for Industrial Relevance

For this compound to be industrially relevant, the development of scalable, cost-effective, and sustainable production methods is paramount. A major shift from traditional batch processing to continuous flow manufacturing is a key future direction.

Continuous flow synthesis offers numerous advantages, including improved heat and mass transfer, enhanced safety, better reproducibility, and the potential for straightforward scaling-up. uni-muenchen.de Flow processes have been successfully developed for the synthesis of β-keto esters and can be integrated into multi-step sequences in a single flow system. nih.govthieme-connect.com Applying these principles to the synthesis of ω-keto esters like this compound is a critical challenge. This could involve designing packed-bed reactors with heterogeneous catalysts for the selective oxidation of suitable precursors. Patents have been filed for the continuous flow synthesis of certain ketoesters, indicating commercial interest in this technology. google.com

Catalytic ketonization over solid oxide catalysts is another promising scalable method. Vapor-phase ketonization of esters and carboxylic acids has been demonstrated using catalysts based on manganese, cerium, or zirconium oxides. nih.gov The reaction kinetics and the role of catalyst properties, such as Lewis acidity and oxygen vacancies, are areas of active research to improve ketone selectivity and catalyst lifetime. researchgate.net

Biocatalysis presents a sustainable route for industrial production. Lipase-catalyzed esterification is a well-established industrial process for producing various esters, including omega-3 fatty acid ethyl esters from fish oil. mdpi.com Developing a biocatalytic process, potentially using whole-cell biocatalysts or immobilized enzymes, for the synthesis of this compound from 11-oxoundecanoic acid could offer a green and highly selective manufacturing route.

Q & A

Q. What are the established synthetic routes for Ethyl 11-oxoundecanoate, and how do their yields and conditions compare?

this compound is synthesized via two primary methods:

  • Aldehyde-selective Wacker-type oxidation : Using Pd catalysis with nitrite co-catalysts, unbiased alkenes are oxidized to aldehydes. For mthis compound (structurally analogous), this method achieved 59% yield under ambient O₂ pressure .
  • Rh-catalyzed hydroformylation : Methyl 10-undecenoate (from castor oil) undergoes regioselective hydroformylation in aqueous biphasic conditions, yielding mthis compound with high productivity (76.5 kg h⁻¹ m⁻³) and minimal Rh loss (0.018% h⁻¹) .
  • Epoxide rearrangement : Acidic resins catalyze the rearrangement of epoxide precursors to ketones, though this route is less selective for aldehyde products .

Key comparison : Hydroformylation offers scalability and sustainability, while Wacker oxidation is advantageous for lab-scale aldehyde selectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H NMR : The aldehyde proton appears as a triplet at δ 9.66–9.74 (J = 1.8–1.9 Hz), with ester methyl groups at δ 3.56 (s, 3H). Adjacent methylene protons (e.g., δ 2.20–2.40 for CH₂ near carbonyl groups) are also diagnostic .
  • ¹³C NMR : Key signals include the aldehyde carbon at δ 202.6 and ester carbonyl at δ 174.1 .
  • GC-MS : Retention time for mthis compound is 15.90 min (HP-5 column), useful for purity assessment .

Methodological tip : Always compare experimental spectra with literature data (e.g., NIST Chemistry WebBook ) to validate assignments.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity and yield in this compound synthesis?

  • Catalyst systems : Rh/cyclodextrin complexes in aqueous biphasic hydroformylation improve regioselectivity and enable catalyst recycling (30% retained activity after decantation) .
  • Experimental design : A tailored DOE (Design of Experiments) reduced 200 potential hydroformylation trials to 39, optimizing temperature, pressure, and substrate concentration without sacrificing predictive accuracy .
  • Co-catalysts : Nitrite additives in Wacker-type oxidation suppress overoxidation, increasing aldehyde selectivity to 79% .

Recommendation : Use response surface methodology (RSM) to model multivariable interactions and identify optimal conditions.

Q. How should researchers resolve contradictions in reported NMR data for this compound derivatives?

Discrepancies in ¹H NMR signals (e.g., δ 9.66 vs. 9.74 for the aldehyde proton ) may arise from:

  • Solvent effects : CDCl₃ vs. deuterated DMSO can shift proton signals.
  • Impurity interference : Trace aldehydes or ketones in the product mixture may split peaks.
  • Instrument calibration : Ensure consistent referencing (e.g., TMS at δ 0.0).

Validation steps :

  • Reproduce spectra using high-field NMR (≥500 MHz).
  • Cross-check with NIST reference data and independent synthesis.

Q. What strategies enable scalable production of this compound while minimizing metal contamination?

  • Aqueous biphasic systems : Rhodium leaching is reduced to 79 ppb in hydroformylation, achieved via cyclodextrin-mediated phase separation .
  • Continuous-flow reactors : Miniplant setups maintain high space-time yields (76.5 kg h⁻¹ m⁻³) and reduce catalyst exposure to oxidative degradation .
  • Post-synthesis purification : Liquid-liquid extraction or adsorption resins (e.g., activated carbon) can remove residual metals.

Critical factor : Monitor Rh loss via ICP-MS and optimize flow rates to balance productivity and catalyst longevity.

Q. How can computational modeling predict the reactivity of this compound in downstream applications?

  • DFT calculations : Model transition states for aldol condensations or nucleophilic additions to the aldehyde group.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (e.g., Hammett constants) with ester hydrolysis rates.
  • Molecular docking : Simulate interactions with biological targets (e.g., PPARγ receptors ) to guide drug-design studies.

Tool recommendation : Use Gaussian or ORCA for electronic structure analysis and AutoDock Vina for docking simulations.

Data Analysis and Reporting Guidelines

  • Raw data management : Store NMR FID files, GC chromatograms, and kinetic datasets in repositories like Zenodo or Figshare.
  • Error analysis : Report standard deviations for triplicate experiments and use t-tests/ANOVA to assess significance .
  • Reproducibility : Document catalyst preparation, solvent grades, and reaction quenching methods in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.